molecular formula C12H13ClN4O2 B2521207 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate CAS No. 955975-45-8

3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Cat. No. B2521207
CAS RN: 955975-45-8
M. Wt: 280.71
InChI Key: YHAKNBYCUAYSKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The structural features of this compound may contribute to its ability to interfere with cancer cell signaling pathways or DNA replication processes .

Antimicrobial Properties

Indole-based compounds often exhibit antimicrobial activity. The pyridine and pyrazole moieties in this compound could play a role in inhibiting bacterial or fungal growth. Researchers have studied its effectiveness against specific pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. This compound might modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammation pathways. Investigating its impact on cytokine production and immune cell activation could provide valuable insights .

Neuroprotective Potential

Some indole derivatives show promise as neuroprotective agents. They may enhance neuronal survival, reduce oxidative stress, or regulate neurotransmitter levels. Researchers have explored their effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Insecticidal Activity

Indole-based compounds have been studied for their insecticidal properties. The presence of the pyrazole ring in this compound could enhance its efficacy against specific pests. Researchers have evaluated its toxicity to insects and its potential as an environmentally friendly insecticide .

Heterocyclic Synthesis

Finally, the synthesis of indole derivatives remains an active area of research. Novel methods for constructing indole-containing molecules are continually explored. Investigating the reactivity of this compound in various reactions could contribute to the development of efficient synthetic routes .

properties

IUPAC Name

pyridin-3-ylmethyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-8-10(11(13)17(2)16-8)15-12(18)19-7-9-4-3-5-14-6-9/h3-6H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAKNBYCUAYSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1NC(=O)OCC2=CN=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

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